molecular formula C8H7NO5 B1254335 Clavaldehyde

Clavaldehyde

Cat. No.: B1254335
M. Wt: 197.14 g/mol
InChI Key: NABDJFSYSZIMMH-PBFISZAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

1. Bio-catalyst Design and Enzyme Immobilization

  • Glutaraldehyde, a compound structurally similar to clavaldehyde, is extensively used in biocatalyst design. It acts as a powerful crosslinker and is advantageous in the immobilization of enzymes on various supports. This process is crucial for increasing enzyme rigidity, preventing subunit dissociation, and enhancing enzyme stability (Barbosa et al., 2014).

2. Heavy Metal Ion Sorption

  • Sporopollenin from Lycopodium clavatum spores, treated with glutaraldehyde, has been used for the sorption of heavy metal ions from aqueous solutions. This approach is significant in environmental remediation and the removal of toxic metals from water sources (Gubbuk, 2011).

3. Food Quality and Biodegradable Materials

  • Studies on edible films and coatings using natural polymers like polysaccharides have shown the use of compounds like glutaraldehyde for enhancing the mechanical properties and reducing water vapor transmission in these materials. This is pivotal in food preservation and developing eco-efficient biodegradable products (Parra et al., 2004).

4. Clavulanic Acid Biosynthesis

  • Clavulanic acid, a significant beta-lactamase inhibitor, is produced from this compound. The biosynthetic pathway and molecular genetics of clavulanic acid involve complex enzymatic reactions and have been a focus for developing new antimicrobial agents (Liras & Rodríguez-García, 2000).

5. Biomedical Research

  • Glutaraldehyde, similar in reactivity to this compound, is used in biomedical research for cell fixation, especially in the study of red blood cells. This application is crucial in understanding diseases like malaria and hemolytic anemias (Abay et al., 2019).

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1

InChI Key

NABDJFSYSZIMMH-PBFISZAISA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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